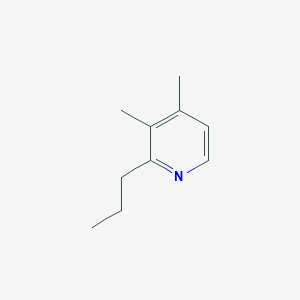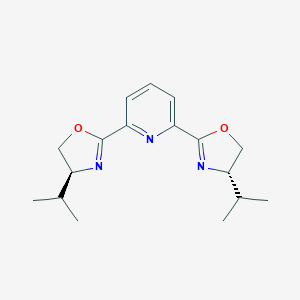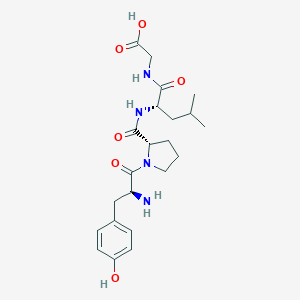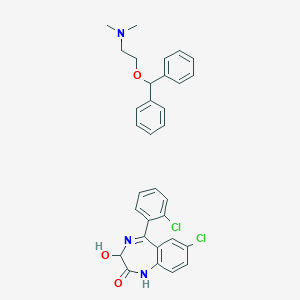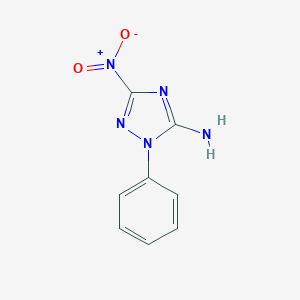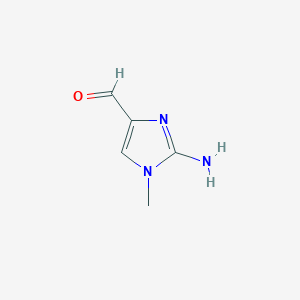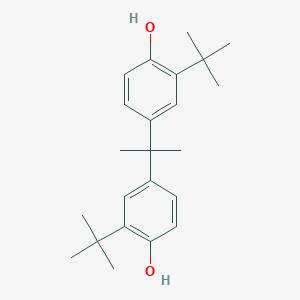![molecular formula C9H15NO2 B038361 Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 116404-27-4](/img/structure/B38361.png)
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate, also known as MOC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential for use in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has been reported to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has also been reported to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of using Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate is its relatively high cost compared to other compounds. In addition, Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate may have limited solubility in certain solvents, which may affect its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate. One area of research could focus on the development of new drugs based on the structure of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate. Another area of research could focus on the optimization of the synthesis method of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate to reduce its cost and increase its yield. In addition, further studies could be conducted to fully understand the mechanism of action of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound that has shown potential for use in the development of new drugs for the treatment of various diseases. Its synthesis method yields high purity and high yield of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate. Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate in the field of medicinal chemistry.
Synthesemethoden
The synthesis of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate involves the reaction of 1,5-cyclooctadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with methylamine to produce Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate. This method has been reported to yield high purity and high yield of Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been reported to have anticancer, antiviral, and antibacterial properties. Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
116404-27-4 |
|---|---|
Produktname |
Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-6-3-2-4-7(6)10-8/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
KHNGVUACYGTMPC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2CCCC2N1 |
Kanonische SMILES |
COC(=O)C1CC2CCCC2N1 |
Synonyme |
Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




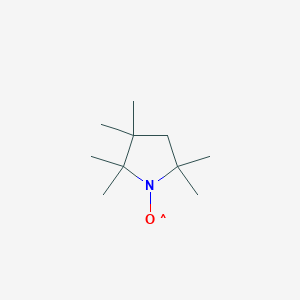
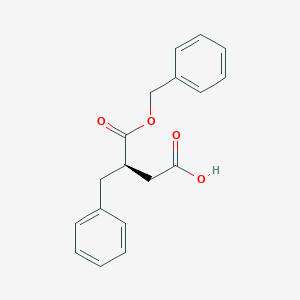
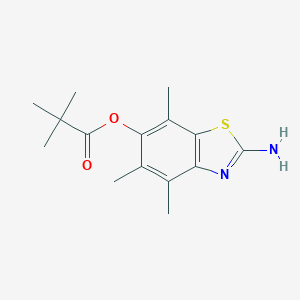
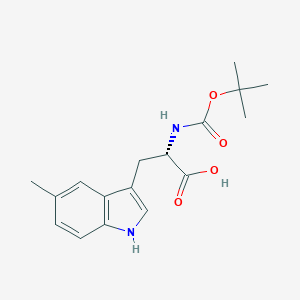
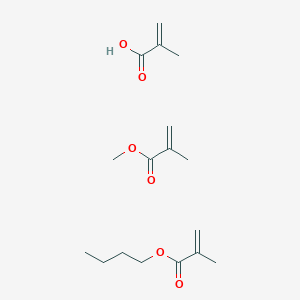
![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)
